molecular formula C13H17ClFN3OS B5819256 N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

Cat. No. B5819256
M. Wt: 317.81 g/mol
InChI Key: MLIUOZFIMLFLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as CFPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors, which may contribute to its effects on behavior and physiology.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to have effects on behavior and physiology, including the modulation of locomotor activity, the reduction of anxiety-like behavior, and the enhancement of memory retention.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its well-established synthesis method, its ability to modulate multiple neurotransmitter systems, and its potential as a tool for studying the function of various neurotransmitter systems. However, there are also limitations to using N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of more potent and selective analogs. Additionally, N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may have potential applications as a tool for studying the function of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential of N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in these areas.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, or N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, is a chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis method of N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been well established, and its mechanism of action and physiological effects have been studied extensively. N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential of N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in various areas and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide involves the reaction of 3-chloro-4-fluoroaniline with 2-hydroxyethylpiperazine in the presence of carbon disulfide and potassium hydroxide. The resulting product is then treated with thionyl chloride to form the desired compound. The synthesis method of N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been well established and is widely used in the scientific community.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied for its effects on various receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. In neuroscience, N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been investigated for its potential as a tool for studying the function of various neurotransmitter systems.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFN3OS/c14-11-9-10(1-2-12(11)15)16-13(20)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIUOZFIMLFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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